GPi688
Overview
Description
GPi 688 is a potent and orally active inhibitor of glycogen phosphorylase, an enzyme that plays a crucial role in glycogen metabolism. This compound has shown significant potential in inhibiting glucagon-mediated hyperglycemia, making it a valuable tool in diabetes research .
Mechanism of Action
Target of Action
GPi 688, also known as 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide, is a potent and orally active inhibitor of glycogen phosphorylase (GPa) . The primary targets of GPi 688 are human liver GPa, rat liver GPa, and human skeletal muscle GPa .
Mode of Action
GPi 688 interacts with its targets by inhibiting the activity of glycogen phosphorylase, an enzyme that plays a crucial role in glycogenolysis . It has IC50 values of 19 nM, 61 nM, and 12 nM for human liver GPa, rat liver GPa, and human skeletal muscle GPa, respectively . This inhibition can reduce glucagon-mediated glucose output in rat primary hepatocytes .
Biochemical Pathways
The inhibition of glycogen phosphorylase by GPi 688 affects the glycogenolysis pathway By inhibiting glycogen phosphorylase, GPi 688 reduces the amount of glucose produced, which can be beneficial in conditions such as hyperglycemia .
Result of Action
The primary result of GPi 688’s action is the reduction of glucose output in hepatocytes . This can help regulate blood glucose levels, making GPi 688 potentially useful for researching conditions like glucagon-mediated hyperglycemia .
Biochemical Analysis
Biochemical Properties
2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit lipid droplet formation in murine AML-12 hepatocytes grown in the presence of oleic acid . This interaction is species-specific, as it does not affect lipid droplet formation in HuH7 or primary human hepatocytes .
Cellular Effects
The effects of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to block lipid droplet formation in specific cell lines, indicating its potential role in regulating lipid metabolism .
Molecular Mechanism
At the molecular level, 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of lipid droplet formation by binding to specific targets within the cell, thereby preventing the accumulation of lipids . This inhibition is crucial for understanding its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that its inhibitory effects on lipid droplet formation are sustained over a specific period, indicating its stability under experimental conditions .
Dosage Effects in Animal Models
The effects of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide vary with different dosages in animal models. At lower doses, it effectively inhibits lipid droplet formation without causing significant adverse effects. At higher doses, potential toxic effects may be observed, necessitating careful dosage optimization in experimental settings .
Metabolic Pathways
2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide is involved in specific metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism, thereby influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide is critical for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences its function and effectiveness in inhibiting lipid droplet formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GPi 688 involves multiple steps, starting from the appropriate indole derivatives. The key steps include:
Formation of the indole core: This is achieved through cyclization reactions.
Functionalization: Introduction of various functional groups to the indole core to enhance its inhibitory activity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels
Industrial Production Methods: Industrial production of GPi 688 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research purposes .
Types of Reactions:
Oxidation: GPi 688 can undergo oxidation reactions, particularly at the indole core.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Various substitution reactions can be performed to introduce different functional groups, enhancing the compound’s activity
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents
Major Products: The major products formed from these reactions are derivatives of GPi 688 with modified functional groups, which can be used to study structure-activity relationships .
Scientific Research Applications
GPi 688 has a wide range of applications in scientific research:
Chemistry: Used to study the inhibition of glycogen phosphorylase and its effects on glycogen metabolism.
Biology: Helps in understanding the role of glycogen phosphorylase in cellular processes.
Medicine: Potential therapeutic agent for managing hyperglycemia and diabetes.
Industry: Used in the development of new drugs targeting glycogen metabolism
Comparison with Similar Compounds
CP-91149: Another glycogen phosphorylase inhibitor with similar inhibitory activity.
BAY U6751: Known for its potent inhibition of glycogen phosphorylase.
DAB: A compound with a different mechanism but similar effects on glycogen metabolism
Uniqueness of GPi 688: GPi 688 stands out due to its high potency and oral bioavailability. Its ability to inhibit glycogen phosphorylase at very low concentrations makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICNBXVDHCBKCE-PUODRLBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C2=CC=CC=C21)C[C@H](CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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